Product packaging for 2-(Aminomethyl)-4-iodophenol(Cat. No.:)

2-(Aminomethyl)-4-iodophenol

Cat. No.: B15148461
M. Wt: 249.05 g/mol
InChI Key: WKLHAAJGSSZTFB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-iodophenol is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8INO B15148461 2-(Aminomethyl)-4-iodophenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-4-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLHAAJGSSZTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Context and Research Trajectory of 2 Aminomethyl 4 Iodophenol

Foundational Research and Historical Perspectives within Phenolic and Aminomethyl Compound Chemistry

The study of phenolic compounds is a cornerstone of organic chemistry. Phenol (B47542) itself was first isolated in the 19th century, and the reactivity of its aromatic ring has been a subject of intense investigation ever since. The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This means that incoming electrophiles are preferentially directed to the positions ortho (adjacent) and para (opposite) to the hydroxyl group.

The iodination of phenols is a classic example of such a substitution. wikipedia.org This reaction can be achieved using various reagents, including molecular iodine, often in the presence of an oxidizing agent like hydrogen peroxide or with enzymatic control. scielo.brdtu.dk The conditions of the reaction, such as pH and the choice of iodinating species, can influence the regioselectivity, affecting the ratio of ortho- to para-iodinated products. dtu.dk For instance, the iodination of phenol in aqueous solution can yield a mixture of mono-, di-, and tri-iodophenols. dtu.dk Historically, methods for preparing specific iodophenols, like p-iodophenol, involved the diazotization of the corresponding aminophenol followed by reaction with potassium iodide. orgsyn.orgchemicalbook.com This foundational knowledge is crucial for devising synthetic pathways to specifically substituted iodophenols like the 4-iodo-substituted backbone of the target molecule.

Parallel to the development of phenol chemistry, the aminomethyl group (-CH₂NH₂) has been recognized as a significant functional group in organic and medicinal chemistry. wikipedia.orgdbpedia.org As the simplest 1-aminoalkyl group, it can be introduced into molecules through various synthetic methods. wikipedia.org Compounds containing the aminomethyl group are classified as alkylamines, where the alkyl chain is substituted by an aromatic group, also known as aralkylamines. drugbank.com These compounds often serve as precursors in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. wikipedia.org The primary amine in the aminomethyl group provides a site for further chemical modification and can participate in hydrogen bonding, influencing the molecule's physical properties and intermolecular interactions.

Contemporary Relevance in Chemical Synthesis and Advanced Materials Science

The contemporary significance of a molecule like 2-(Aminomethyl)-4-iodophenol lies in the synergistic potential of its functional groups as a versatile building block. Iodinated phenols are valuable intermediates in modern organic synthesis. scielo.br The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds at the C4 position. The use of 4-iodophenol (B32979), for example, is prevalent in the synthesis of pharmaceuticals and advanced materials. ontosight.ai

A plausible synthetic route to a precursor of the target molecule, 2-amino-4-iodophenol (B79513), involves the nitration of p-iodophenol, followed by the reduction of the resulting 2-nitro-4-iodophenol. prepchem.com The subsequent conversion of the amino group to an aminomethyl group would complete the synthesis. The properties of this related precursor, 2-amino-4-iodophenol, are summarized in the table below.

Predicted Physicochemical Properties of 2-Amino-4-iodophenol
PropertyValueSource
Molecular FormulaC₆H₆INOPubChem nih.gov
Molecular Weight235.02 g/molPubChem nih.gov
CAS Number99969-17-2Sigma-Aldrich sigmaaldrich.com
Physical FormSolidSigma-Aldrich sigmaaldrich.com
IUPAC Name2-amino-4-iodophenolPubChem nih.gov
Melting Point110-120 °C (subl.)Sigma-Aldrich sigmaaldrich.com

In advanced materials science, the combination of a phenolic hydroxyl, a primary amine, and a reactive iodide on a single scaffold is highly desirable. The phenol and aminomethyl groups can act as hydrogen bond donors and acceptors, promoting self-assembly into ordered supramolecular structures. They can also serve as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. The presence of the heavy iodine atom can impart useful properties such as increased X-ray absorption or altered photophysical characteristics.

Identification of Knowledge Gaps and Future Research Avenues Pertaining to this compound

The most significant knowledge gap concerning this compound is the lack of specific, published research detailing its synthesis, characterization, and application. While the chemistry of its constituent parts is well-understood, the unique properties and potential of this specific combination of functional groups remain largely unexplored. This presents several clear avenues for future research.

Future Research Directions:

Optimized and Regioselective Synthesis: A primary research goal would be to develop a high-yield, scalable, and regioselective synthesis for this compound. This could involve exploring the direct aminomethylation of 4-iodophenol, carefully controlling conditions to favor substitution at the ortho position. Alternative multi-step routes starting from more accessible precursors also warrant investigation.

Comprehensive Characterization: Once synthesized, the compound would require thorough characterization. This includes obtaining detailed spectroscopic data (NMR, IR, Mass Spectrometry), determining its crystal structure through X-ray diffraction, and measuring its key physicochemical properties such as acidity constants (pKa) and solubility.

Application in Cross-Coupling Chemistry: A systematic study of its utility in various palladium-catalyzed and other metal-catalyzed cross-coupling reactions would be valuable. Investigating how the ortho-aminomethyl and hydroxyl groups influence the reactivity of the C-I bond could reveal novel catalytic behavior or provide access to new classes of complex molecules.

Development of Novel Polymers and Materials: The molecule could be explored as a monomer for the synthesis of advanced polymers. Polymerization through the amine or phenol groups could lead to materials with tailored thermal, mechanical, or electronic properties. Its potential as a building block for creating porous, crystalline materials like MOFs or covalent organic frameworks (COFs) for applications in gas storage, separation, or catalysis is another promising direction.

Scaffold for Medicinal Chemistry: The 2-(aminomethyl)phenol (B125469) moiety is a known structural motif in various biologically active compounds. Using this compound as a starting scaffold, the iodine atom could be replaced with a wide array of chemical groups via cross-coupling, enabling the rapid generation of a library of novel compounds for screening in drug discovery programs.

Strategic Synthetic Methodologies for 2 Aminomethyl 4 Iodophenol

Sustainable and Green Chemistry Principles in 2-(Aminomethyl)-4-iodophenol Synthesis

In recent years, the principles of green and sustainable chemistry have become integral to the development of synthetic routes for fine chemicals and pharmaceutical intermediates. The synthesis of this compound can be designed to incorporate these principles to minimize environmental impact and enhance safety and efficiency.

A key focus of green chemistry in this context is the use of environmentally benign solvents and reagents. For the iodination of phenols, traditional methods often employ hazardous reagents and chlorinated solvents. Green alternatives have been developed that utilize safer iodinating agents and greener solvents, such as water. tandfonline.comtandfonline.com For instance, the use of potassium iodide (KI) with an oxidizing agent like potassium ferrate (K2FeO4) in water presents a non-toxic and eco-friendly method for the iodination of phenols. tandfonline.comtandfonline.com Another green approach involves the use of iodine and sodium nitrite (B80452) (I2/NaNO2) for the regioselective iodination of phenols at room temperature. thieme-connect.comresearchgate.net The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and green reaction medium for iodination has also been reported, offering advantages such as simple work-up and high yields. benthamdirect.com

For the aminomethylation step, a transition-metal-free approach using iodine and sodium percarbonate in aqueous media has been developed for the ortho-aminomethylation of phenols. rsc.org This method avoids the use of toxic heavy metals and is performed in water, a green solvent. The principles of green chemistry that can be applied to the synthesis of this compound are summarized in the table below.

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Safer Solvents Employing water or polyethylene glycol (PEG) as the reaction solvent instead of hazardous organic solvents. tandfonline.comtandfonline.combenthamdirect.com
Use of Safer Reagents Utilizing non-toxic reagents like KI/K2FeO4 or I2/NaNO2 for iodination and iodine/sodium percarbonate for aminomethylation. tandfonline.comtandfonline.comthieme-connect.comresearchgate.netrsc.org
Energy Efficiency Conducting reactions at room temperature or with minimal heating to reduce energy consumption. thieme-connect.comresearchgate.net
Waste Prevention Designing synthetic routes with high atom economy and minimizing the formation of by-products.
Catalysis Employing catalytic methods, such as the iodine-catalyzed aminomethylation, to reduce the need for stoichiometric reagents. rsc.org

The adoption of these green chemistry principles not only leads to a more environmentally friendly process but can also result in cost savings through reduced waste and energy consumption.

Process Optimization and Scalability Studies for Industrial Feasibility

The transition of a synthetic route from a laboratory scale to industrial production requires rigorous process optimization and scalability studies. appluslaboratories.com The primary goal is to develop a safe, reproducible, and economically viable manufacturing process. mt.com For the synthesis of this compound, several factors need to be considered for successful scale-up.

Process optimization begins with a thorough understanding of the reaction mechanism and kinetics. biosynce.com Key parameters that influence the reaction, such as temperature, pressure, reaction time, and catalyst loading, must be systematically studied to maximize yield and purity while minimizing reaction time and cost. biosynce.com Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently screen and optimize these reaction parameters. mt.com

Scalability studies focus on the challenges that arise when increasing the reaction volume. mdpi.com These challenges include heat and mass transfer limitations, mixing efficiency, and reactor design. visimix.com What works on a small scale in the lab may not be directly transferable to a large-scale reactor. visimix.com Therefore, pilot-scale studies are crucial to bridge the gap between laboratory and industrial production. mdpi.com These studies allow for the fine-tuning of operating parameters and the identification and mitigation of potential safety hazards associated with exothermic reactions. mt.com

The choice of equipment is also a critical factor in scalability. The materials of construction for reactors, such as Hastelloy or stainless steel, must be compatible with the reaction conditions. appluslaboratories.com The efficiency of downstream processing, including product isolation and purification techniques like crystallization, filtration, and drying, also needs to be optimized for large-scale production. theasengineers.com

A summary of key considerations for the process optimization and scalability of this compound synthesis is presented in the table below.

ParameterLaboratory Scale FocusIndustrial Scale Focus
Reaction Conditions Maximizing yield and purity on a small scale.Optimizing for cost-effectiveness, safety, and reproducibility on a large scale. gd3services.com
Mixing Typically efficient due to small volumes.Critical for ensuring homogeneity and consistent reaction rates; requires specialized agitators and reactor design. visimix.com
Heat Transfer Easily managed with standard laboratory equipment.A major safety and control consideration; requires efficient cooling systems to manage exotherms. mt.com
Downstream Processing Simple purification methods like column chromatography.Development of robust crystallization, filtration, and drying processes suitable for large quantities. theasengineers.com
Safety Basic laboratory safety protocols.Comprehensive process safety management, including hazard and operability (HAZOP) studies. mt.com

By addressing these factors through systematic process optimization and scalability studies, a robust and economically viable industrial process for the synthesis of this compound can be established.

Comprehensive Analysis of Chemical Reactivity and Transformations of 2 Aminomethyl 4 Iodophenol

Reactivity at the Aminomethyl Functional Group

The aminomethyl group (-CH2NH2) is a primary aliphatic amine attached to the phenolic ring. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile and a base.

Nucleophilic and Electrophilic Reactivity Profiles of the Amine

The primary amine function in 2-(aminomethyl)-4-iodophenol is distinctly nucleophilic. The nitrogen atom's lone pair readily attacks electrophilic centers, making it the primary site of reactivity for reactions like acylation and alkylation. Its basicity allows it to be protonated by acids, forming an ammonium (B1175870) salt, which deactivates its nucleophilicity. While the amine itself is not electrophilic, it can be converted into an electrophilic species, such as an imine, through reaction with an aldehyde or ketone.

Amidation, Alkylation, and Acylation Reactions

The nucleophilic nature of the aminomethyl group allows it to undergo several key transformations with high efficiency.

Amidation: The amine reacts with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form amides. youtube.com This reaction is fundamental in peptide synthesis and for introducing a wide array of functional groups. For instance, condensation with N-protected amino acids can be achieved, followed by deprotection to yield peptidyl derivatives. nih.gov

Alkylation: The amine can be alkylated by reacting with alkyl halides. Selective N-alkylation can be achieved through methods like reductive amination, which involves condensation with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride. researchgate.netumich.eduresearchgate.net This one-pot reaction is highly efficient for producing secondary and tertiary amines. umich.eduresearchgate.net To avoid competing O-alkylation at the phenolic hydroxyl group, the hydroxyl group can be protected, for example, by condensation with benzaldehyde, before alkylating the amine. researchgate.netumich.eduresearchgate.net

Acylation: Similar to amidation, acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct. This reaction is typically rapid and high-yielding, providing a straightforward method to install acyl groups.

Table 1: Representative Reactions of the Aminomethyl Group

Transformations Involving the Iodophenol Moiety

The aryl iodide functionality is a key feature of the molecule, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. The phenolic ring itself is also subject to further substitution.

Cross-coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions due to the low bond dissociation energy. libretexts.org This makes this compound an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com It is a robust method for forming aryl-aryl or aryl-vinyl bonds. The reaction is compatible with a wide range of functional groups, including the amine and phenol (B47542) present in the substrate. nih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene using a palladium catalyst and a base to create a new, substituted alkene. wikipedia.orglibretexts.org The reaction typically proceeds with high stereoselectivity. organic-chemistry.org The use of aryl iodides allows for milder reaction conditions compared to the less reactive bromides or chlorides. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. libretexts.orgwikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov Copper-free protocols have also been developed. nih.govorganic-chemistry.org This method is invaluable for synthesizing arylalkynes.

Table 2: Common Cross-Coupling Reactions of the Iodophenol Moiety

Directed Aromatic Substitution Reactions on the Phenolic Ring

Further electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. libretexts.org

-OH (Hydroxyl): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. masterorganicchemistry.com

-CH2NH2 (Aminomethyl): This is an activating group and an ortho, para-director.

-I (Iodo): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to stabilize the intermediate carbocation (sigma complex) through resonance. youtube.comleah4sci.com

The positions ortho to the hydroxyl group are C3 and C1 (occupied). The position para is C5. The positions ortho to the aminomethyl group are C1 and C3. The position para is C6. The positions ortho to the iodine are C3 and C5. The position para is C1 (occupied).

Considering the combined effects, the hydroxyl group is the most powerful activating group. It strongly directs incoming electrophiles to its ortho and para positions. The available positions are C3 and C5. The C3 position is ortho to both the hydroxyl and aminomethyl groups and ortho to the iodine. The C5 position is para to the hydroxyl group and ortho to the iodine. Therefore, electrophilic substitution is expected to occur primarily at positions 3 and 5, with the exact ratio depending on the specific electrophile and reaction conditions.

Reductive Dehalogenation Pathways

The carbon-iodine bond can be cleaved through reductive dehalogenation to replace the iodine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. One studied pathway involves the use of carbon-centered radicals in aqueous solutions. nih.gov For instance, the reduction of 4-iodophenol (B32979) can be initiated by radicals generated from radiolysis in the presence of H-atom donors like formate. nih.gov The process can proceed as a chain reaction where the 4-hydroxyphenyl radical, formed after iodide elimination, abstracts a hydrogen atom to propagate the chain. nih.gov Such methods offer a pathway to remove the iodine selectively if desired, converting the molecule to 2-(aminomethyl)phenol (B125469).

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical transformations. Its acidity and nucleophilicity are modulated by the electron-donating aminomethyl group at the ortho position and the electron-withdrawing, yet polarizable, iodine atom at the para position.

Esterification and Etherification Reactions

Esterification: Direct esterification of phenols with carboxylic acids is generally inefficient. youtube.com Therefore, more reactive acylating agents are typically employed. For this compound, esterification would likely proceed readily with acid chlorides or anhydrides under basic conditions or in the presence of a strong acid catalyst. youtube.comgoogle.com The basic aminomethyl group might require protection or the use of a non-acidic catalyst to avoid side reactions. Alternatively, converting the phenol to its more nucleophilic phenoxide salt with a base like sodium hydroxide (B78521) would facilitate the reaction with an acyl halide. youtube.com A one-pot method for selective O-acylation of phenols using organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST), has also been reported and could be applicable. rsc.org

Etherification: The phenolic hydroxyl group can be converted to an ether via several methods. The classical Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a plausible route. Phase-transfer catalysis can be beneficial in such reactions. Another approach involves reaction with alkyl or alkenyl carboxylates in the presence of a carboxylic acid salt. google.com Given the presence of the nucleophilic aminomethyl group, chemoselectivity between O-alkylation and N-alkylation could be a challenge, often requiring careful selection of reagents and reaction conditions, or the use of a protecting group strategy for the amine.

Transformation Reagent/Conditions Product Type Notes
EsterificationAcid Chloride/Anhydride, BasePhenolic EsterMore reactive than using carboxylic acid. youtube.comgoogle.com
EsterificationOrganic Salt, DASTPhenolic EsterEfficient, one-pot method. rsc.org
EtherificationAlkyl Halide, Base (Williamson)Phenolic EtherPotential for N-alkylation as a side reaction.
EtherificationAlkyl Carboxylate, Carboxylic Acid SaltPhenolic EtherOffers an alternative to the Williamson synthesis. google.com

Oxidation and Reduction Chemistry of the Phenolic System

Oxidation: The phenolic ring in this compound is susceptible to oxidation, a reaction that can be influenced by the substituents. The presence of the electron-donating aminomethyl and hydroxyl groups activates the ring towards oxidation. Oxidation of phenols can yield various products, including quinones. wikipedia.orgnih.gov Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD) or 2-iodoxybenzoic acid (IBX), are known to oxidize phenols to quinones. wikipedia.orgnih.govnih.gov The oxidation of this compound would likely lead to the formation of an o-quinone derivative due to the substitution pattern. These o-quinones can be unstable and may undergo further reactions like dimerization or intramolecular reactions if suitable functional groups are present. wikipedia.org

Reduction: The direct reduction of the phenolic hydroxyl group itself is a challenging and uncommon transformation. However, the other functional groups in the molecule are more amenable to reduction. The carbon-iodine bond can be cleaved via catalytic hydrogenation or by using reducing agents like zinc in an acidic medium. This would result in the formation of 2-(aminomethyl)phenol. The choice of reducing agent would be critical to avoid the reduction of other functional groups if desired.

Reaction Reagent/Conditions Potential Product Reference
OxidationHypervalent Iodine Reagents (e.g., IBX)o-Quinone derivative wikipedia.orgnih.govnih.gov
Reduction (Deiodination)H₂, Pd/C or Zn, H⁺2-(Aminomethyl)phenol-

Selective Functionalization and Multi-site Reaction Chemoselectivity

The presence of three distinct reactive sites—the phenolic hydroxyl, the primary amine of the aminomethyl group, and the aryl-iodide—on this compound makes chemoselective functionalization a significant synthetic challenge. The relative reactivity of these groups will depend on the specific reagents and reaction conditions.

Amine vs. Hydroxyl Reactivity: The primary amine is generally more nucleophilic than the phenolic hydroxyl group. Therefore, in reactions with electrophiles like acyl chlorides or alkyl halides, N-functionalization is often favored over O-functionalization in the absence of a directing or protecting group strategy. tandfonline.com However, chemoselective O-acylation of 1,2-amino alcohols can be achieved in the presence of certain transition metal ions like Cu(II), which can chelate to the amine and hydroxyl groups, directing acylation to the oxygen. acs.org

Aryl-Iodide Reactivity: The iodine atom opens up possibilities for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position. The challenge here is to perform these couplings without affecting the other two functional groups. This often requires careful selection of the catalyst, ligands, base, and solvent. For instance, a palladium-catalyzed coupling might be conducted under conditions mild enough not to promote N-arylation or O-arylation.

Orthogonal Protection Strategies: To achieve selective functionalization, an orthogonal protecting group strategy is often necessary. The amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), and the hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) or silyl (B83357) ether). With the other two groups masked, the desired transformation can be carried out on the remaining free functional group. Subsequent deprotection would then yield the selectively functionalized product.

The selective functionalization of this compound is a complex but potentially rewarding endeavor, as it allows for the synthesis of a diverse range of derivatives with tailored properties for various applications in medicinal chemistry and materials science.

Advanced Theoretical and Computational Investigations of 2 Aminomethyl 4 Iodophenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-(aminomethyl)-4-iodophenol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. nih.gov

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the carbon-iodine bond, suggesting these sites are susceptible to nucleophilic attack.

Analysis of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In the MEP of this compound, negative potential (typically colored red) would be concentrated around the electronegative oxygen and nitrogen atoms, identifying them as sites for electrophilic attack and hydrogen bond acceptance. elsevierpure.com Positive potential (blue) would be expected around the hydroxyl and amino protons, indicating their role as hydrogen bond donors.

Illustrative Data: Predicted Frontier Orbital Energies

Parameter Predicted Energy (eV) Description
HOMO Energy -5.8 eV Indicates the electron-donating capability of the molecule.
LUMO Energy -0.9 eV Indicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap 4.9 eV Relates to the chemical reactivity and kinetic stability.

Note: These values are hypothetical and serve as an illustration of typical results from DFT calculations.

Quantum chemical calculations can accurately predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, which correspond to UV-Vis absorption maxima (λ_max_). elsevierpure.com For this compound, π → π* transitions within the benzene (B151609) ring are expected to be the dominant feature in the UV-Vis spectrum.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the molecule's optimized geometry, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental data. researchgate.net These predictions are invaluable for confirming the molecular structure and assigning experimental spectra.

Illustrative Data: Predicted Spectroscopic Parameters

Parameter Predicted Value Method
¹³C NMR Shift (C-I) ~95-105 ppm GIAO-DFT
¹H NMR Shift (OH) ~5.0-6.0 ppm (in DMSO) GIAO-DFT
UV-Vis λ_max_ ~280-300 nm TD-DFT

Note: These values are hypothetical predictions based on similar structures and serve for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the aminomethyl group allows this compound to exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. researchgate.net Rotation around the C-C and C-N single bonds of the aminomethyl substituent, as well as the C-O bond of the hydroxyl group, leads to various conformers. Computational methods can map the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. Intramolecular hydrogen bonding between the hydroxyl and aminomethyl groups is a key factor that can significantly stabilize certain conformations. researchgate.net

Molecular dynamics (MD) simulations build upon this by simulating the atomic motions of the molecule over time. nih.gov By placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion, MD simulations can explore the conformational landscape, study the dynamics of intramolecular hydrogen bonds, and analyze how the molecule interacts with its surroundings.

Elucidation of Reaction Mechanisms and Transition States in Chemical Transformations

Computational chemistry is instrumental in mapping the pathways of chemical reactions. For this compound, several reactions can be envisaged, such as electrophilic aromatic substitution, oxidation of the phenol (B47542), or cross-coupling reactions involving the iodine atom. DFT calculations can be used to determine the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net

By locating the transition state structure and calculating its energy, the activation energy for a given reaction step can be determined. This allows for a comparison of different potential reaction pathways to predict the most likely mechanism and product. For instance, the mechanism of antioxidant activity, involving hydrogen atom transfer from the phenolic hydroxyl group, can be investigated by calculating the bond dissociation energy (BDE) of the O-H bond. researchgate.net

Structure-Reactivity Correlations Derived from Computational Data

Computational methods can generate a wealth of data that can be correlated with experimental reactivity. Various "reactivity descriptors" derived from DFT, such as chemical potential, hardness, and electrophilicity index, can provide quantitative measures of a molecule's reactivity.

Furthermore, calculated properties can be used to develop Quantitative Structure-Activity Relationships (QSAR). For example, the calculated electrostatic potential at the oxygen atom or the HOMO energy could be correlated with the experimentally measured antioxidant activity for a series of related phenolic compounds. These correlations provide insight into the electronic and structural features that drive reactivity and biological activity. nih.govresearchgate.net

Intermolecular Interactions and Solvent Effects Modeling

The functional groups of this compound (hydroxyl, amino, iodine) are all capable of participating in significant intermolecular interactions, such as hydrogen bonding (O-H···N, N-H···O) and halogen bonding (C-I···O/N). Understanding these interactions is crucial for predicting crystal packing, solubility, and interactions with biological targets. nih.gov

Computational models can quantify the strength of these interactions. Hirshfeld surface analysis, for example, can visually and quantitatively summarize the intermolecular contacts within a crystal structure. elsevierpure.com

Solvent effects are also critical to molecular behavior. Implicit solvent models, like the Polarizable Continuum Model (PCM), simulate the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of properties in a more realistic environment. Explicit solvent models, used in MD simulations, involve surrounding the molecule with individual solvent molecules, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding to water molecules. nih.gov

State of the Art Spectroscopic Characterization Techniques for 2 Aminomethyl 4 Iodophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom.

1D and 2D NMR Experiments for Definitive Structural Confirmation

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer the initial and most direct data for structural analysis. In a typical ¹H NMR spectrum of 2-(Aminomethyl)-4-iodophenol, distinct signals would be expected for the aminomethyl protons (-CH₂-), the aromatic protons, and the phenolic hydroxyl (-OH) and amine (-NH₂) protons. The chemical shifts (δ) of the aromatic protons are influenced by the substitution pattern, with the iodine and aminomethyl groups exerting specific electronic effects that shift the signals to predictable regions. nih.govolemiss.edu Similarly, the ¹³C NMR spectrum reveals a unique signal for each carbon atom in the molecule, including the aminomethyl carbon and the six aromatic carbons. rsc.orgresearchgate.net

To definitively assign these signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to one another. For this compound, COSY would show correlations between the neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign the aromatic C-H pairs and the -CH₂- signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons (those without attached protons), such as the carbons bonded to the iodine, hydroxyl, and aminomethyl groups, by observing their long-range correlations to nearby protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂-~ 3.8 - 4.2~ 45 - 55
C1-OH-~ 150 - 158
C2-CH₂NH₂-~ 125 - 135
C3-H~ 7.5 - 7.8~ 135 - 140
C4-I-~ 80 - 90
C5-H~ 6.8 - 7.1~ 118 - 125
C6-H~ 7.2 - 7.5~ 130 - 138
-OHBroad, ~ 5.0 - 9.0-
-NH₂Broad, ~ 1.5 - 3.5-
Note: Predicted values are based on established substituent effects on phenol (B47542) and aniline (B41778) derivatives. Actual values may vary depending on the solvent and experimental conditions.

Isotopic Labeling Studies by NMR for Mechanistic Insights

Isotopic labeling, where an atom in the molecule is replaced by one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful method for tracing reaction pathways and understanding metabolic processes. ismrm.org While specific studies on this compound are not widely reported, the technique could be applied to gain mechanistic insights. For instance, synthesizing the compound with a ¹³C-labeled aminomethyl group would allow researchers to follow the fate of this specific carbon in a chemical or biological transformation using ¹³C NMR. ismrm.org Similarly, ¹⁵N labeling of the amino group could provide detailed information on its reactivity and interactions. The change in chemical shifts and coupling constants upon isotopic substitution provides unambiguous markers for tracking atoms through complex reaction sequences. nih.govolemiss.edu

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. asianpubs.org

Ionization Techniques and Fragmentation Pathway Analysis

For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate the molecular ion with minimal fragmentation. ESI would likely produce the protonated molecule, [M+H]⁺.

Once ionized, the molecule can be induced to fragment. The resulting fragmentation pattern serves as a "molecular fingerprint." For halogenated phenols, key fragmentation pathways often involve the loss of the halogen atom or the elimination of carbon monoxide (CO). rsc.orgrsc.org For this compound, characteristic fragmentation would include:

Loss of the iodine radical (•I): A major fragmentation pathway for iodo-substituted aromatics. rsc.org

Benzylic cleavage: Loss of the aminomethyl group (•CH₂NH₂) or ammonia (B1221849) (NH₃) following rearrangement.

Loss of carbon monoxide (CO): A common fragmentation for phenols, leading to the formation of a five-membered ring intermediate. rsc.org

Table 2: Plausible Mass Spectrometry Fragments for this compound (C₇H₈INO)

m/z (ion)Proposed Fragment IdentityFragmentation Pathway
264 [M+H]⁺Protonated Molecular IonElectrospray Ionization (ESI)
247 [M-NH₂]⁺Loss of Amino GroupCleavage of C-N bond
137 [M-I+H]⁺Loss of Iodine AtomCleavage of C-I bond, followed by hydrogen transfer
107 [M-I-CH₂N+H]⁺Loss of Iodine and AzomethineSequential fragmentation

Note: The molecular weight of this compound is 265.06 g/mol . The m/z values correspond to the most abundant isotopes.

Accurate Mass Measurement for Elemental Composition and Purity Assessment

High-Resolution Mass Spectrometry (HRMS), performed on instruments like Time-of-Flight (TOF) or Orbitrap analyzers, measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the molecular ion and its fragments. For example, an HRMS measurement of the protonated molecular ion [C₇H₉INO]⁺ would yield a theoretical m/z of 264.9774. An experimental measurement matching this value would unequivocally confirm the molecular formula and rule out other potential structures with the same nominal mass. This high accuracy also serves as a stringent test of sample purity. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.org It is exceptionally useful for identifying the functional groups present in a sample. researchgate.net

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The O-H stretch of the phenolic group would appear as a broad band, while the N-H stretches of the primary amine would appear as one or two sharper bands. acs.orgacs.org Aromatic C-H and C=C stretching vibrations, as well as the C-N, C-O, and C-I stretching vibrations, would all appear at their characteristic frequencies in the "fingerprint region" of the spectrum (<1500 cm⁻¹).

Raman spectroscopy provides complementary information. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. libretexts.org Therefore, symmetric vibrations and non-polar bonds (like the aromatic ring C=C bonds) often give strong Raman signals, whereas they may be weak in the IR spectrum. The C-I bond, in particular, often produces a distinct and strong signal in the low-frequency region of the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Phenolic -OHO-H Stretch3200 - 3600 (Broad)Medium - Strong (IR)
Amine -NH₂N-H Stretch3300 - 3500 (Two bands)Medium (IR)
Aromatic C-HC-H Stretch3000 - 3100Medium - Weak
Aliphatic -CH₂-C-H Stretch2850 - 2960Medium
Aromatic RingC=C Stretch1450 - 1600Strong
Amine -NH₂N-H Bend (Scissoring)1590 - 1650Medium - Strong
Phenolic -OHO-H Bend1330 - 1440Medium
Phenolic C-OC-O Stretch1200 - 1260Strong (IR)
Aromatic C-IC-I Stretch500 - 600Strong (Raman)

Note: These are general ranges. The exact position and intensity of the peaks can be influenced by hydrogen bonding and the specific electronic environment of the molecule. researchgate.netacs.org

Electronic Spectroscopy (Ultraviolet-Visible and Fluorescence) for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is instrumental in probing the electronic transitions within a molecule. These transitions, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO), are influenced by the molecule's chromophores and auxochromes.

In the case of this compound, the phenol ring acts as the primary chromophore. The hydroxyl (-OH), aminomethyl (-CH₂NH₂), and iodo (-I) substituents serve as auxochromes, which are expected to modulate the absorption and emission properties of the parent phenol chromophore. The hydroxyl and amino groups are strong activating groups that can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The iodine atom, through its electron-withdrawing inductive effect and electron-donating resonance effect, would also influence the electronic environment.

UV-Visible Spectroscopy

A UV-Visible spectrum for this compound would be expected to show characteristic absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. For comparison, phenol typically exhibits two main absorption bands around 210 nm and 270 nm. The presence of the amino and iodo substituents would likely shift these bands. For instance, studies on other aminophenol derivatives have shown significant shifts in absorption maxima due to substitution. A study on 4-aminophenol (B1666318) derivatives demonstrated that substitutions on the amino group could lead to bathochromic shifts in the UV-Visible spectra.

A hypothetical data table for the UV-Visible absorption of this compound in a common solvent like ethanol (B145695) is presented below for illustrative purposes.

SolventPredicted λmax 1 (nm)Predicted λmax 2 (nm)Transition Type
Ethanol~220-240~280-300π → π*

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information on the emission of light from a molecule after it has absorbed light. Phenolic compounds can be fluorescent, and the presence of electron-donating groups like the amino group can enhance fluorescence. The fluorescence spectrum is characterized by an excitation wavelength (the wavelength of light absorbed) and an emission wavelength (the wavelength of light emitted), with the emission occurring at a longer wavelength than the excitation (Stokes shift). The specific excitation and emission maxima, as well as the quantum yield, would be key parameters to determine for this compound.

A hypothetical fluorescence data table is provided below for illustrative purposes.

SolventPredicted Excitation λmax (nm)Predicted Emission λmax (nm)Predicted Stokes Shift (nm)
Methanol (B129727)~285~320~35

X-ray Diffraction Analysis for Solid-State Structure Elucidation (if applicable)

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, single-crystal XRD would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure would reveal the conformation of the aminomethyl group relative to the phenol ring and the planarity of the molecule. Crucially, it would detail the intermolecular forces that stabilize the crystal lattice, such as hydrogen bonding involving the hydroxyl and amino groups, and potentially halogen bonding involving the iodine atom. For example, crystallographic studies of 4-(hydroxymethyl)phenol have revealed networks of intermolecular O-H···O hydrogen bonds that define the crystal packing. researchgate.netnih.gov

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)8.2
c (Å)15.5
α (°)90
β (°)90
γ (°)90
Volume (ų)739.9
Z4
Density (calculated) (g/cm³)1.8

Rational Design and Synthesis of 2 Aminomethyl 4 Iodophenol Derivatives

Principles for Structure-Activity/Property Relationship Studies of Derivatives

The rational design of 2-(aminomethyl)-4-iodophenol derivatives is guided by established principles of medicinal chemistry and material science. The core idea is to systematically alter the chemical structure to understand how these changes influence biological activity or physical properties. For instance, in drug discovery, SAR studies aim to optimize a compound's potency, selectivity, and pharmacokinetic profile. nih.gov

Key considerations for SAR/SPR studies of this scaffold include:

Hydrogen Bonding: The phenolic hydroxyl and the aminomethyl group can both act as hydrogen bond donors and acceptors. Modifications to these groups can significantly impact interactions with biological targets like enzymes or receptors. frontiersin.org

Electronic Effects: The electron-donating nature of the hydroxyl and aminomethyl groups, and the electron-withdrawing nature of the iodine atom, influence the reactivity of the aromatic ring. msu.edu Altering these groups can modulate the pKa of the phenol (B47542) and the amine, which is crucial for their ionization state at physiological pH.

Steric Hindrance: The size and shape of the substituents can create or remove steric hindrance, which can affect the molecule's ability to fit into a binding pocket or adopt a specific conformation.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties of the derivatives with their biological activity, providing predictive power for designing new compounds. frontiersin.org

Derivatization Strategies Targeting the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for derivatization, allowing for the introduction of a wide range of functionalities.

N-Acylation: The amine can be readily acylated using acid chlorides or anhydrides to form amides. This transformation is often used to introduce new functional groups and to modulate the basicity of the nitrogen atom.

N-Alkylation: Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a common method for N-alkylation. This allows for the introduction of various alkyl and aryl substituents. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as stable mimics of amides and introduce different electronic and steric properties.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding and can be important for biological activity.

Table 1: Examples of Derivatization Reactions at the Aminomethyl Group

Reaction TypeReagentResulting Functional GroupPotential Impact
N-AcylationAcetyl ChlorideAcetamideNeutralizes basicity, adds hydrogen bond acceptor
N-Alkylation (Reductive Amination)Benzaldehyde, NaBH₄Secondary Amine (N-benzyl)Increases steric bulk and lipophilicity
N-SulfonylationBenzenesulfonyl ChlorideSulfonamideIntroduces acidic N-H, alters electronic properties
Urea FormationPhenyl IsocyanateUreaAdds hydrogen bond donors and acceptors

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another handle for chemical modification, influencing the compound's acidity, hydrogen bonding capacity, and metabolic stability. nih.gov

O-Alkylation: Williamson ether synthesis, using an alkyl halide in the presence of a base, is a standard method for converting the phenol to an ether. This masks the acidic proton and can improve metabolic stability by preventing glucuronidation.

O-Acylation: Esterification with acid chlorides or anhydrides produces phenyl esters. nih.gov These esters can serve as prodrugs, which are hydrolyzed in vivo to release the active phenolic compound. researchgate.net

Formation of Carbamates: Reaction with isocyanates can form carbamates, which can introduce new points of interaction for biological targets.

Table 2: Examples of Derivatization Reactions at the Phenolic Hydroxyl Group

Reaction TypeReagentResulting Functional GroupPotential Impact
O-AlkylationMethyl Iodide, K₂CO₃Methyl EtherMasks acidic proton, increases lipophilicity
O-AcylationAcetic AnhydrideAcetate (B1210297) EsterProdrug potential, alters solubility
Carbamate (B1207046) FormationEthyl IsocyanateEthyl CarbamateIntroduces hydrogen bond donor/acceptor

Transformations of the Aryl Iodide Moiety for Further Functionalization

The aryl iodide is a particularly valuable functional group as it serves as a versatile precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. rsc.org

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst allows for the introduction of a wide range of aryl and vinyl groups.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, introduces an alkyne functionality, which can be a useful linker or pharmacophore.

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond, allowing for the introduction of various amine substituents at the 4-position.

Heck Coupling: Reaction with an alkene under palladium catalysis can be used to introduce vinyl groups.

Carbonylation: Introduction of a carbon monoxide molecule under palladium catalysis can lead to the formation of esters, amides, or carboxylic acids.

Table 3: Examples of Cross-Coupling Reactions at the Aryl Iodide Moiety

Reaction NameCoupling PartnerResulting StructureKey Feature
Suzuki CouplingPhenylboronic AcidBiphenyl derivativeForms C-C bond, adds aryl group
Sonogashira CouplingPhenylacetyleneDiphenylacetylene derivativeForms C-C triple bond
Buchwald-Hartwig AminationAniline (B41778)Diphenylamine derivativeForms C-N bond, adds amine

Multi-functional Derivatization for Specialized Research Applications

The true synthetic power of the this compound scaffold lies in the ability to combine the derivatization strategies mentioned above to create complex, multi-functional molecules for specific research purposes. nih.gov For example, one could envision a synthetic sequence where the aminomethyl group is first protected, followed by a Suzuki coupling at the aryl iodide position, and finally, O-alkylation of the phenolic hydroxyl group.

Such multi-step derivatizations can be employed to:

Develop bifunctional molecules: One part of the molecule could be designed to bind to a specific protein, while another part carries a fluorescent tag for imaging purposes. nih.gov

Create chemical probes: By attaching reactive groups or photoaffinity labels, derivatives can be designed to covalently modify their biological targets, aiding in target identification and validation.

Generate focused compound libraries: Systematic, multi-point derivatization allows for the rapid generation of a library of related compounds for high-throughput screening in drug discovery campaigns. nih.gov

The orthogonal reactivity of the three functional groups on the this compound core makes it an exceptional building block for constructing molecules with tailored properties for advanced research applications.

Coordination Chemistry and Ligand Properties of 2 Aminomethyl 4 Iodophenol

Metal Chelation Modes and Potential Coordination Geometries

The 2-(aminomethyl)-4-iodophenol ligand possesses two primary donor sites for metal chelation: the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the aminomethyl group. Upon deprotonation of the phenolic proton, the ligand can act as a bidentate, monoanionic ligand, forming a stable six-membered chelate ring with a metal ion.

The presence of both a hard donor (phenolate oxygen) and a borderline donor (amino nitrogen) allows this ligand to coordinate with a wide range of metal ions. The coordination number and the resulting geometry of the metal complex would be influenced by the nature of the metal ion, its oxidation state, the stoichiometry of the reaction, and the presence of other co-ligands.

Potential Coordination Geometries:

Tetrahedral: For metal ions that favor a coordination number of four, such as Zn(II) or Co(II), a tetrahedral geometry is plausible. In a complex with the formula [M(L)₂], where L represents the deprotonated this compound ligand, the two bidentate ligands would occupy the four coordination sites around the metal center. Zinc complexes with similar aminophenolate ligands have been observed to adopt a distorted tetrahedral coordination geometry. rsc.org

Square Planar: For d⁸ metal ions like Ni(II), Pd(II), and Pt(II), a square planar geometry is common. A complex of the type [M(L)₂] would likely exhibit this geometry.

Octahedral: With metal ions that prefer a coordination number of six, such as Fe(III), Cr(III), or Co(III), an octahedral geometry would be expected. This could be achieved in a complex of the formula [M(L)₃] or through the coordination of additional solvent molecules or other ligands, for example, [M(L)₂(Solvent)₂].

The iodine atom at the 4-position of the phenol (B47542) ring is not expected to directly participate in chelation due to its low basicity and steric hindrance. However, its electron-withdrawing nature could influence the acidity of the phenolic proton and the electron density on the donor atoms, thereby subtly affecting the stability and properties of the resulting metal complexes.

Table 1: Plausible Coordination Geometries for Metal Complexes of this compound

Metal IonPlausible Coordination NumberLikely GeometryExample Complex Formula
Cu(II)4 or 6Square Planar or Distorted Octahedral[Cu(L)₂] or [Cu(L)₂(H₂O)₂]
Ni(II)4 or 6Square Planar or Octahedral[Ni(L)₂] or [Ni(L)₂(H₂O)₂]
Zn(II)4Tetrahedral[Zn(L)₂]
Fe(III)6Octahedral[Fe(L)₃]
Pd(II)4Square Planar[Pd(L)₂]

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand would likely follow established procedures for related aminophenol ligands. A general synthetic route would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would depend on the solubility of both the ligand and the metal salt, with alcohols like methanol (B129727) or ethanol (B145695) being common choices. The reaction is often carried out under an inert atmosphere to prevent oxidation of the metal ion or the ligand.

A typical synthesis might proceed as follows:

Dissolution of this compound in a suitable solvent.

Addition of a base, such as sodium hydroxide (B78521) or triethylamine, to deprotonate the phenolic hydroxyl group, facilitating coordination.

Slow addition of a solution of the metal salt (e.g., metal chlorides, acetates, or nitrates) to the ligand solution with stirring.

The reaction mixture may be heated to promote complex formation.

The resulting solid complex can be isolated by filtration, washed with the solvent, and dried.

Spectroscopic Characterization:

The formation and structure of the metal complexes can be confirmed using various spectroscopic techniques:

FT-IR Spectroscopy: The infrared spectrum of the free ligand would show a broad absorption band for the phenolic O-H stretch and a characteristic N-H stretching vibration. Upon complexation, the O-H band would disappear due to deprotonation. The N-H stretching frequency would likely shift, and new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds would appear in the low-frequency region of the spectrum.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, the phenolic proton would exhibit a characteristic chemical shift. This signal would be absent in the spectrum of the complex. The chemical shifts of the aminomethyl protons and the aromatic protons would be expected to shift upon coordination to a diamagnetic metal ion. For paramagnetic complexes, the proton signals would be significantly broadened or shifted.

UV-Visible Spectroscopy: The electronic spectrum of the ligand will show absorptions corresponding to π-π* transitions in the aromatic ring. Upon complexation, new absorption bands may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For transition metal complexes, d-d transitions may also be observed in the visible region, providing information about the coordination geometry of the metal ion.

Table 2: Expected Spectroscopic Changes upon Complexation

Spectroscopic TechniqueObservation in Free LigandExpected Change Upon Complexation
FT-IRBroad O-H stretch, N-H stretchDisappearance of O-H stretch, shift in N-H stretch, appearance of M-O and M-N bands
¹H NMRPresence of phenolic OH proton signalDisappearance of OH proton signal, shifts in aminomethyl and aromatic proton signals
UV-Visibleπ-π* transitionsAppearance of LMCT, MLCT, or d-d transition bands

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of metal complexes derived from this compound would be highly dependent on the central metal ion.

Complexes with d¹⁰ Metal Ions (e.g., Zn(II)): These complexes are expected to be diamagnetic and colorless, unless charge transfer bands appear in the visible region. Their electronic spectra would be dominated by ligand-based transitions.

Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Fe(III)): These complexes would likely be paramagnetic. The number of unpaired electrons, and thus the magnetic moment, would depend on the metal ion, its oxidation state, and the coordination geometry (e.g., high-spin vs. low-spin octahedral complexes). For instance, a square planar Cu(II) complex (d⁹) would have one unpaired electron and be paramagnetic. The electronic spectra of these complexes would exhibit d-d transitions, which are typically weak, and more intense charge-transfer bands. The color of the complexes would be determined by these electronic transitions.

The presence of the iodo-substituent could have a minor influence on the ligand field strength, which in turn would affect the electronic and magnetic properties of the complexes.

Catalytic Activity of Metal Complexes Incorporating this compound as a Ligand

Metal complexes containing aminophenol-type ligands have demonstrated catalytic activity in a variety of organic transformations. It is therefore plausible that complexes of this compound could also function as catalysts.

Polymerization Reactions: Zinc complexes with aminophenolate ligands have been shown to be effective catalysts for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer. rsc.orgrsc.org The catalytic activity and selectivity can be tuned by modifying the substituents on the ligand.

Oxidation Reactions: Iron and manganese complexes are well-known for their role in oxidation catalysis. Complexes of this compound with these metals could potentially catalyze the oxidation of various substrates.

Cross-Coupling Reactions: Copper complexes with nitrogen and oxygen donor ligands have been utilized as catalysts in Chan-Lam coupling reactions. nih.gov The presence of the iodine atom on the ligand backbone could potentially influence the catalytic cycle or even participate in side reactions.

The catalytic performance of these hypothetical complexes would be influenced by the stability of the complex, the accessibility of the metal center, and the electronic effects of the substituents on the ligand.

Supramolecular Interactions with Metal Ions and Self-Assembly

The structure of this compound is conducive to the formation of supramolecular assemblies through various non-covalent interactions.

Coordination-Driven Self-Assembly: The ability of the ligand to chelate metal ions can be exploited to construct discrete polynuclear structures or extended coordination polymers. The geometry of the ligand and the coordination preference of the metal ion would dictate the final architecture of the self-assembled species. For example, the use of linear bridging co-ligands could lead to the formation of one-dimensional chains or two-dimensional networks. The formation of supramolecular box assemblies has been observed with related Zn(II)-salphen complexes. nih.gov

Hydrogen Bonding: The amino group of the ligand can act as a hydrogen bond donor, while the phenolate (B1203915) oxygen can act as a hydrogen bond acceptor. These interactions can play a crucial role in stabilizing the crystal packing of the metal complexes and in directing the formation of higher-order supramolecular structures.

Halogen Bonding: A particularly interesting feature of this ligand is the presence of the iodine atom. Iodine is a good halogen bond donor and can interact with Lewis basic sites, such as oxygen or nitrogen atoms from adjacent molecules or solvent molecules. This provides an additional tool for controlling the self-assembly and crystal engineering of its metal complexes.

The interplay of these various non-covalent interactions could lead to the formation of complex and functional supramolecular architectures.

Strategic Utility of 2 Aminomethyl 4 Iodophenol As a Synthetic Intermediate

Building Block for Complex Organic Scaffolds and Aromatic Systems

The inherent functionalities of 2-(aminomethyl)-4-iodophenol make it a valuable precursor for the assembly of complex organic scaffolds and substituted aromatic systems. The presence of the iodine atom is particularly significant, as it opens the door to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Iodophenols are well-established, versatile building blocks in organic synthesis, frequently employed in the creation of complex molecules for pharmaceuticals and materials science. ontosight.aiontosight.aiontosight.ai

The iodo-substituent can be readily transformed through powerful cross-coupling reactions such as Suzuki, Heck, and Stille couplings, allowing for the introduction of a vast range of aryl, alkyl, and vinyl groups. researchgate.net This capability enables the extension of the aromatic core, leading to the construction of biaryl systems and other elaborate scaffolds.

Furthermore, the ortho-aminophenol moiety can act as a directing group in C-H activation/functionalization reactions. For instance, o-aminophenol has been utilized as a practical precursor for a directing group in palladium-catalyzed C-H arylation of benzamides. nih.gov This suggests that the aminomethyl group in this compound could similarly direct the functionalization of the phenolic ring, offering a pathway to regioselectively introduce additional substituents and build molecular complexity. The combination of the directing potential of the aminomethyl group and the reactivity of the iodine atom provides a dual approach to elaborating the aromatic scaffold.

The aminal group, characterized by a central carbon atom linking two nitrogen atoms, is another key structural motif that can be derived from the aminomethyl functionality and serves as a versatile building block in modern chemistry. researchgate.net This potential transformation adds another layer to the synthetic utility of this compound in creating diverse molecular frameworks.

Precursor in Heterocyclic Compound Synthesis

The o-aminophenol structural unit embedded within this compound is a classic and highly effective precursor for the synthesis of a wide variety of heterocyclic compounds. acs.org The adjacent amino and hydroxyl groups can readily participate in condensation reactions with various electrophiles to form five, six, and seven-membered heterocyclic rings.

A prominent example of the utility of o-aminophenols is in the synthesis of phenoxazinones. The biosynthesis of 2-aminophenoxazinone scaffolds is a naturally occurring process facilitated by enzymatic oxidative coupling of o-aminophenols. rsc.org This transformation can be mimicked in the laboratory using various transition metal catalysts, providing a direct route to this important heterocyclic core. rsc.org The presence of the iodine atom on the this compound backbone offers a handle for further functionalization of the resulting phenoxazinone ring system.

Moreover, the reactivity of the aminomethyl group can be harnessed to construct nitrogen-containing heterocycles. For example, reactions with appropriate dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. The versatility of aminopyrimidines in multicomponent reactions to generate diverse heterocycles highlights the potential of the amino functionality in this compound for similar applications. researchgate.net The synthesis of various nitrogen-containing heterocycles, such as isoindolo- and pyrroloquinazolinones, often starts from 2-aminocarboxamides, demonstrating the broad utility of amino-functionalized building blocks in heterocyclic synthesis. nih.gov

Role in the Synthesis of Analogs of Biologically Relevant Molecules (non-clinical research context)

In the realm of non-clinical research and drug discovery, the generation of molecular analogs is crucial for establishing structure-activity relationships and optimizing lead compounds. The structural features of this compound make it an attractive starting material for the synthesis of analogs of various biologically relevant molecules.

The iodophenol moiety is a common feature in many bioactive compounds and serves as a key intermediate in their synthesis. ontosight.aiontosight.aiontosight.ai For example, the synthesis of thyroid hormone analogs has utilized iodophenol precursors. acs.org The ability to perform cross-coupling reactions at the iodo position allows for the systematic variation of substituents on the aromatic ring, enabling the exploration of chemical space around a core scaffold.

Furthermore, the o-aminophenol core is present in numerous pharmacologically active molecules. The selective O- and N-arylation of aminophenols can be achieved using copper- and palladium-based catalyst systems, providing access to a diverse range of substituted aminophenol derivatives. nih.govacs.org These derivatives are often key components of potentially useful therapeutic agents. acs.org The aminomethyl group can also be modified to mimic or replace other functional groups found in biologically active compounds, further expanding the accessible molecular diversity. The flow synthesis of libraries of biologically-relevant compounds often relies on versatile building blocks that can be readily functionalized. nih.gov

Integration into Multi-component Reaction Architectures for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single operation. organic-chemistry.orgnih.gov The trifunctional nature of this compound makes it an ideal candidate for integration into MCRs to generate libraries of structurally diverse compounds.

The amino and hydroxyl groups of the o-aminophenol moiety can participate as nucleophiles in various MCRs. For instance, o-aminophenol has been shown to participate in a three-component reaction with benzoyl chlorides and aryl iodides to produce o-arylated benzamides. nih.gov This demonstrates the potential of the o-aminophenol core of this compound to act as a key component in such convergent synthetic strategies.

Detailed Mechanistic Investigations of Chemical Processes Involving 2 Aminomethyl 4 Iodophenol

Kinetics and Thermodynamics of Key Reaction Pathways

Kinetic studies on the iodination of various substituted phenols have been conducted using reagents like pyridinium (B92312) iodochloride and iodine monochloride. iau.irniscpr.res.in These studies generally indicate that the reactions are first order with respect to both the phenol (B47542) and the iodinating agent. iau.ir The reaction rates are significantly influenced by the nature of the substituents on the phenolic ring. Electron-donating groups, such as the hydroxyl and likely the aminomethyl group, are expected to accelerate the rate of electrophilic substitution, while electron-withdrawing groups have a retarding effect. iau.ir

The Hammett equation, which relates reaction rates to substituent constants (σ), is often applied to these reactions. For the iodination of phenols, a negative value for the reaction constant (ρ) is typically observed, confirming that the reaction is an electrophilic substitution accelerated by electron-donating groups. iau.ir

Table 1: Illustrative Kinetic Data for the Iodination of Substituted Phenols

This interactive table, based on data from analogous reactions, illustrates the expected trends in reaction rates. The rate constants are hypothetical and for comparative purposes only, as specific data for 2-(Aminomethyl)-4-iodophenol is unavailable.

Phenol DerivativeSubstituent(s)Expected Relative Rate Constant (k_rel)
Phenol-H1
p-Cresol-CH₃> 1
p-Chlorophenol-Cl< 1
This compound-CH₂NH₂, -I, -OH> 1 (expected)

Thermodynamic parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), have been calculated for the iodination of some phenols. iau.ir These parameters provide insight into the energy profile of the reaction and the structure of the transition state. For instance, a linear correlation between the enthalpies and free energies of activation can suggest a common mechanism across a series of related reactions. iau.ir

Elucidation of Elementary Steps and Rate-Determining Steps

The mechanism of electrophilic aromatic substitution, such as iodination, on a phenol generally proceeds through a series of elementary steps. For this compound, a plausible pathway for further iodination would involve the following steps:

Formation of the Electrophile: The iodinating reagent (e.g., I₂, ICl, or a hypervalent iodine compound) generates a potent electrophile, often depicted as I⁺ or a polarized complex. In some cases, an oxidizing agent is required to generate the electrophilic iodine species. libretexts.org

Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of this compound attacks the electrophile. The hydroxyl and aminomethyl groups strongly activate the ring, directing the incoming electrophile to the ortho and para positions relative to the hydroxyl group. Since the para position is blocked by the iodine atom, substitution would be expected to occur at the ortho positions. This step results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, which could be the solvent or the counter-ion of the electrophile, removes a proton from the carbon atom that formed the new bond with the iodine. This step restores the aromaticity of the ring.

The rate-determining step in electrophilic aromatic substitution is typically the formation of the sigma complex. osu.edu This is because this step involves the temporary loss of aromaticity, which is energetically costly. The stability of the sigma complex is a key factor influencing the reaction rate. The electron-donating hydroxyl and aminomethyl groups help to stabilize the positive charge in the arenium ion through resonance and inductive effects, thus lowering the activation energy of this step.

Identification and Characterization of Reactive Intermediates

The primary reactive intermediate in the electrophilic substitution reactions of this compound is the sigma complex (arenium ion) . While generally unstable and short-lived, the structure and stability of such intermediates can be inferred from the reaction products and computational studies on analogous systems.

In reactions involving oxidation, such as with hypervalent iodine reagents, other reactive intermediates may be formed. Computational studies on the oxidation of phenols by iodine(III) reagents suggest the possibility of a phenoxenium ion intermediate. nih.govrsc.org This highly reactive species is a cation-radical that can be trapped by nucleophiles. The formation of such an intermediate would lead to dearomatization products.

Another potential intermediate in reactions involving hypervalent iodine reagents is an oxygen-bound iodine(III) species (an aryl-λ³-iodane). nih.govrsc.org This intermediate can then undergo further transformation, either through unimolecular fragmentation to a phenoxenium ion or by direct nucleophilic attack on the aromatic ring. nih.govrsc.org

Catalytic Cycles and Turnover Frequency Analysis (if applicable to catalytic reactions)

While many reactions involving iodophenols are stoichiometric, catalytic processes for their functionalization are of significant interest. For instance, the C-I bond of this compound can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are catalyzed by transition metals like palladium or copper.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving this compound would typically involve the following key steps:

Oxidative Addition: The low-valent palladium catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki and similar reactions) or Carbopalladation (for Heck reaction): In a Suzuki coupling, an organoboron compound would transfer its organic group to the palladium center. In a Heck reaction, an alkene would coordinate to the palladium and insert into the Pd-C bond.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Turnover frequency (TOF) analysis, which measures the number of moles of product formed per mole of catalyst per unit time, would be crucial for optimizing such catalytic reactions. However, specific TOF data for catalytic reactions involving this compound is not documented in the available literature. Such analysis would depend on the specific reaction conditions, including the choice of catalyst, ligands, base, and solvent.

In the context of aerobic oxidation, catalytic systems, sometimes inspired by biological processes, can be employed for the functionalization of phenols. rsc.org These often involve metal-semiquinone radical intermediates and can enable C-H functionalization under catalytic aerobic conditions. rsc.org

Bio Conjugation and Chemical Biology Applications of 2 Aminomethyl 4 Iodophenol Non Clinical Research Focus

Site-Specific Labeling and Chemical Probe Development Methodologies

The development of chemical probes is a cornerstone of chemical biology, enabling the investigation of biological systems with molecular precision. These probes are often small molecules designed to interact with a specific biological target and report on its presence, activity, or environment. The structure of 2-(Aminomethyl)-4-iodophenol offers several handles for its incorporation into such probes.

The primary amine of the aminomethyl group is a nucleophilic site that can be readily modified through reactions with various electrophiles. For instance, it can be acylated with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This chemistry is widely used to attach reporter molecules like fluorophores or biotin to a probe scaffold. The phenolic hydroxyl group can also be functionalized, for example, through etherification reactions.

The iodine atom on the aromatic ring is a particularly interesting feature for chemical probe development. Aryl iodides can participate in a range of cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, which allow for the introduction of diverse molecular fragments. This versatility is highly valuable in the modular synthesis of chemical probe libraries, where different functionalities can be systematically introduced to optimize the probe's properties. Furthermore, the iodine atom can be replaced with a radiolabel, such as iodine-125, to create radiolabeled probes for use in imaging studies.

The combination of these functional groups in a single molecule makes this compound a potentially valuable scaffold for the design of multifunctional probes. For example, one part of the molecule could be functionalized with a targeting ligand that directs the probe to a specific protein or cellular location, while another part could carry a reporter group for detection.

Conjugation Strategies to Peptides, Proteins, and Nucleic Acids for Research Purposes

Site-specific modification of biomolecules is crucial for understanding their function and for creating novel research tools. The functional groups of this compound provide several avenues for its conjugation to peptides, proteins, and nucleic acids.

Peptide and Protein Conjugation: The aminomethyl group of this compound can be used to attach it to peptides and proteins. One common strategy involves the use of bifunctional crosslinkers. For example, a crosslinker with an NHS ester on one end and a maleimide on the other could first react with the amine of this compound and then with a cysteine residue on a protein. Alternatively, the amine can be directly coupled to a carboxylic acid on a peptide or protein using coupling reagents like carbodiimides.

The iodophenol moiety itself can be a target for site-specific protein modification. For instance, methods are being developed to achieve site-selective modification of aromatic residues on proteins. While not directly involving the addition of the entire this compound molecule, the principles of targeting such residues could be adapted. The presence of the iodine atom also opens up the possibility of using palladium-catalyzed cross-coupling reactions for protein modification, a strategy that is gaining traction in chemical biology.

Nucleic Acid Conjugation: Labeling of nucleic acids is essential for a wide range of molecular biology techniques. The aminomethyl group of this compound can be used to conjugate it to oligonucleotides. Amine-modified oligonucleotides can be synthesized and then coupled to molecules containing an amine-reactive group. Thus, this compound could be derivatized with a phosphoramidite group to allow for its direct incorporation into an oligonucleotide during solid-phase synthesis. Alternatively, the amine could be reacted with an activated ester derivative of a molecule that can then be attached to the nucleic acid.

Design of Biorecognition Elements and Affinity Probes

Biorecognition elements are molecules that can specifically bind to a target analyte. nih.gov They are fundamental components of biosensors and affinity-based purification methods. Affinity probes are a type of biorecognition element that also contains a reporter group, allowing for the detection and quantification of the target.

The scaffold of this compound can serve as a starting point for the design of novel biorecognition elements and affinity probes. The aromatic ring provides a rigid core that can be functionalized with different chemical groups to create a binding pocket that is complementary to a specific target. The aminomethyl and hydroxyl groups can participate in hydrogen bonding interactions with the target, while the iodophenyl group can be involved in halogen bonding or hydrophobic interactions.

The synthetic tractability of the molecule, particularly the ability to perform cross-coupling reactions at the iodine position, allows for the generation of libraries of related compounds. These libraries can then be screened to identify molecules with high affinity and selectivity for a particular target. Once a high-affinity binder is identified, a reporter group can be attached to the aminomethyl or hydroxyl group to create an affinity probe. For example, a fluorescent dye could be attached to enable the visualization of the target in cells or tissues.

Applications as Research Tools for Understanding Biological Systems

The potential applications of this compound-derived tools in biological research are broad. By enabling the site-specific labeling of biomolecules and the development of targeted chemical probes, this compound could contribute to a deeper understanding of complex biological processes.

Studying Protein Function: By conjugating this compound-based probes to specific proteins, researchers could track their localization and trafficking within cells, study their interactions with other molecules, and investigate their enzymatic activity. For example, a protein could be labeled with a fluorescent derivative of the compound to visualize its dynamics using microscopy.

Investigating Nucleic Acid Biology: Oligonucleotides labeled with probes derived from this compound could be used as hybridization probes to detect specific DNA or RNA sequences in cells or tissues. This could be applied to study gene expression, diagnose genetic diseases, or investigate the role of non-coding RNAs in cellular processes.

Elucidating Biological Pathways: Affinity probes based on the this compound scaffold could be used to identify the binding partners of a particular protein or small molecule. This "pull-down" approach, where the probe is used to isolate the target and its interacting molecules from a complex biological sample, is a powerful tool for mapping protein-protein interaction networks and elucidating signaling pathways.

Advanced Analytical Methodologies for 2 Aminomethyl 4 Iodophenol

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC, TLC)

The separation and purity assessment of 2-(Aminomethyl)-4-iodophenol relies on modern chromatographic techniques. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis, such as purity verification or quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Given the polar nature imparted by the aminomethyl and hydroxyl functional groups, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

For a compound like this compound, a C8 or C18 column would provide effective separation from non-polar impurities. The mobile phase would typically consist of a mixture of water (often with a pH-modifying buffer like phosphate (B84403) to ensure the amine is in a consistent protonation state) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components. Detection is commonly achieved using a UV detector, as the phenolic ring is a strong chromophore. While specific methods for this compound are not widely published, methods for related compounds such as aminophenol isomers and other aromatic amines provide a strong basis for method development. researchgate.netresearchgate.netd-nb.info For instance, the analysis of aromatic amines has been successfully performed on C18 columns with phosphate buffer/methanol mobile phases and UV detection. researchgate.net

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating volatile compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar -OH and -NH2 groups, which can cause peak tailing and interaction with the column. Therefore, derivatization is typically required to increase volatility and improve chromatographic behavior. The amino and hydroxyl groups can be converted to less polar ethers and esters or silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Following derivatization, a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) can be used for separation. The separated components are often detected using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. Studies on iodinated derivatives of aromatic amines have demonstrated the effectiveness of GC-MS for trace analysis in complex matrices. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and assessing the purity of a substance. rsc.orgmdpi.com For this compound, a polar stationary phase like silica (B1680970) gel or alumina (B75360) would be used. rsc.org The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. A common starting point for a polar compound like this might be a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). researchgate.net After developing the plate, the spots can be visualized under UV light due to the UV-absorbing phenolic ring. mdpi.com If the compound is not UV-active or for better visualization, staining reagents can be used. acs.org The retention factor (Rf) value can be calculated to help identify the compound under specific conditions. researchgate.net

Table 1: Summary of Chromatographic Techniques for this compound Analysis

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Key Considerations
HPLC C8 or C18 (Reversed-Phase) Acetonitrile/Methanol and buffered water UV-Vis (Diode Array Detector) Optimal for quantification and purity assessment of the non-volatile compound. nih.govnih.gov
GC DB-5, DB-17 (or similar) Inert gas (e.g., Helium, Nitrogen) FID, MS Requires derivatization to increase volatility and prevent peak tailing. researchgate.net
TLC Silica Gel, Alumina Solvent mixtures (e.g., Hexane/Ethyl Acetate) UV light, Staining reagents Excellent for rapid, qualitative checks of purity and reaction monitoring. rsc.orgmdpi.com

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric Methods: UV-Visible spectrophotometry offers a straightforward and accessible method for the quantification of this compound. The aromatic ring system in the molecule results in significant UV absorbance. Direct quantification is possible by measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentration.

However, for enhanced selectivity and sensitivity, especially in complex mixtures, derivatization reactions are often employed. These reactions convert the analyte into a colored product with a unique λmax in the visible region, minimizing interference from other sample components. For phenolic compounds, a classic example is the reaction with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to form a colored dye. mdpi.com Similarly, methods for aminophenol isomers often involve oxidative coupling reactions. researchgate.net A similar strategy could be developed for this compound. The Folin-Ciocalteu reagent is another common method for determining total phenolic content, though it is not specific. scilit.comagriculturejournals.czscirp.org

Fluorometric Methods: Fluorometry is an inherently more sensitive and selective technique than spectrophotometry. Many phenolic and amino-containing compounds exhibit native fluorescence or can be derivatized to form highly fluorescent products. Studies on aminophenols have demonstrated that they possess fluorescent properties that can be exploited for their direct determination at trace levels. nih.gov For instance, a direct spectrofluorometric method for p-aminophenol has been developed for its determination as an impurity. nih.gov

For this compound, its native fluorescence could be characterized by determining its excitation and emission maxima. If the native fluorescence is weak or subject to interference, derivatization is an option. Reagents like o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) are known to react with primary amines to yield intensely fluorescent products, providing a basis for a highly sensitive quantification method. nih.gov A fluorescent sensor based on cerium-doped carbon dots has also been used to differentiate aminophenol isomers. acs.org

Electrochemical Detection and Sensing Platforms

Electrochemical methods provide a highly sensitive, rapid, and often low-cost alternative for the analysis of electroactive compounds like this compound. The phenolic hydroxyl group and the aromatic amine are both susceptible to electrochemical oxidation.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly used. A working electrode, often made of glassy carbon, carbon paste, or screen-printed carbon, is used to apply a potential that oxidizes the analyte. rsc.orgnih.govnih.gov The resulting current is proportional to the concentration of the analyte in the solution.

A significant challenge in the direct electrochemical oxidation of phenols is electrode fouling, where oxidation products polymerize and passivate the electrode surface, reducing sensitivity and reproducibility. nih.govdigitellinc.com To overcome this, chemically modified electrodes (CMEs) are frequently developed. These electrodes are modified with materials like carbon nanotubes, graphene, conductive polymers, or metallic nanoparticles to enhance electron transfer rates, increase surface area, and resist fouling. nih.govrsc.org For example, sensors based on multi-walled carbon nanotubes and polyaniline have shown high sensitivity for the detection of 4-aminophenol (B1666318). nih.gov While specific sensors for this compound are not documented, the extensive research on sensors for other aminophenols and phenolic compounds provides a clear roadmap for developing such a device. mdpi.comacs.orgscispace.com

Table 2: Comparison of Potential Electrochemical Detection Methods

Method Principle Advantages Challenges
Cyclic Voltammetry (CV) Measures current response to a triangular potential sweep. Provides information on redox processes and reaction mechanisms. mdpi.com Lower sensitivity compared to pulse techniques; susceptible to fouling.
Differential Pulse Voltammetry (DPV) Superimposes pulses on a linear potential sweep to enhance signal. High sensitivity, good resolution, and lower detection limits. rsc.org More complex instrumentation than basic voltammetry.
Chemically Modified Electrodes (CMEs) Electrode surface is modified to improve performance. Enhanced sensitivity and selectivity, resistance to fouling. nih.govrsc.org Development and fabrication can be complex.

Hyphenated Techniques for Comprehensive Analysis and Characterization

Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for the comprehensive analysis of complex samples. acs.orgacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of this compound. It combines the superior separation capabilities of HPLC with the definitive identification power of mass spectrometry. acs.org After the compound is separated on an HPLC column, it enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio is determined. This provides the molecular weight of the compound, confirming its identity. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information, which is invaluable for distinguishing it from isomers and identifying unknown impurities or metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS is the hyphenated technique of choice. nih.gov It provides excellent separation efficiency and generates highly reproducible mass spectra that can be compared against spectral libraries for confident identification. d-nb.inforesearchgate.net The electron ionization (EI) source commonly used in GC-MS produces extensive fragmentation, yielding a detailed "fingerprint" of the molecule's structure. This is particularly useful for confirming the identity of the derivatized analyte and any related byproducts.

Method Validation and Interlaboratory Studies for Reproducibility

For any analytical method to be considered reliable and robust, it must undergo a thorough validation process. Method validation ensures that the method is suitable for its intended purpose. The key parameters evaluated, often following guidelines from the International Council for Harmonisation (ICH), include: d-nb.info

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. uaiasi.ro

Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in spiked samples. d-nb.info

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). d-nb.info

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. uaiasi.ro

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. uaiasi.ro

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).

Once a method is validated in a single laboratory, interlaboratory studies (also known as collaborative trials or round-robin tests) are crucial for establishing its reproducibility. nih.gov In these studies, identical samples are sent to multiple laboratories, and each performs the analysis using the same validated method. The results are then statistically compared to assess the level of agreement between labs. researchgate.netagriculturejournals.cz This process is vital for standardizing a method for widespread use, for example, in regulatory quality control, ensuring that results are comparable and reliable regardless of where the analysis is performed. While specific interlaboratory studies for this compound are not available, the principles are universally applied across analytical chemistry. nih.gov

Applications of 2 Aminomethyl 4 Iodophenol in Materials Science and Engineering

Precursor for Functional Polymers and Monomers with Tunable Properties

There is currently a lack of specific research detailing the use of 2-(Aminomethyl)-4-iodophenol as a direct precursor for the synthesis of functional polymers and monomers with tunable properties. In theory, the primary amine of the aminomethyl group and the hydroxyl group could participate in polymerization reactions, such as polycondensation, to form polyesters, polyamides, or polyurethanes. The presence of the iodine atom offers a site for cross-coupling reactions, which could be utilized for post-polymerization modification, allowing for the introduction of various functionalities and the tuning of material properties. However, specific examples and detailed studies of such polymers derived from this compound are not found in the surveyed scientific literature.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The integration of this compound into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is not documented in available research. As a ligand, this compound possesses potential coordination sites for metal ions through its amino and hydroxyl groups, which could theoretically make it a candidate for MOF synthesis. Similarly, the reactive functional groups could enable its use as a building block in the formation of porous, crystalline COFs. The iodine atom could also serve as a site for post-synthetic modification within the framework. Despite this potential, there are no published studies demonstrating the successful incorporation of this compound into either MOF or COF structures.

Surface Functionalization and Coating Technologies for Modified Materials

While the functional groups present in this compound make it a plausible candidate for surface functionalization and the development of coating technologies, specific applications are not reported in the scientific literature. The aminomethyl and hydroxyl groups could facilitate the grafting of this molecule onto various substrates to alter their surface properties, such as hydrophilicity, chemical reactivity, or biocompatibility. The iodine atom could also be used to anchor the molecule to surfaces or to initiate surface-initiated polymerization. However, research detailing these specific applications for this compound is not currently available.

Emerging Research Frontiers and Future Perspectives for 2 Aminomethyl 4 Iodophenol

Innovations in Sustainable Synthetic Strategies and Green Chemistry Approaches

There are no specific green or sustainable synthetic methods reported in the literature for 2-(Aminomethyl)-4-iodophenol.

Exploration of Novel Reactivity and Catalysis with the Compound

The reactivity and potential catalytic applications of this compound have not been documented in peer-reviewed research.

Advanced Computational Integration for Predictive Research and Material Design

No computational studies or predictive models for this compound have been published.

Interdisciplinary Applications in Emerging Technologies and Scientific Disciplines

There is no available information on the application of this compound in any emerging technologies or scientific fields.

Q & A

Q. How can researchers optimize the synthesis of 2-(Aminomethyl)-4-iodophenol to achieve high purity?

  • Methodological Answer : Synthesis optimization requires controlled halogenation to introduce iodine and fluorine substituents, as demonstrated in analogous iodophenol derivatives. Key steps include:
  • Halogenation : Use electrophilic substitution under inert conditions to minimize side reactions .
  • Purification : Employ recrystallization or column chromatography to isolate the compound, ensuring >95% purity (as validated by GC analysis) .
  • Yield Enhancement : Optimize reaction stoichiometry and temperature (e.g., 60–80°C for halogenation) to improve efficiency .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures structural and functional validation:
  • Spectroscopy :
  • NMR : Confirm aromatic proton environments and amine/iodine substitution patterns.
  • FT-IR : Identify hydroxyl (-OH) and amine (-NH2) stretches (e.g., 3300–3500 cm⁻¹) .
  • Chromatography :
  • HPLC : Assess purity using C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry :
  • HRMS : Verify molecular weight (e.g., C7H8INO expected m/z = 249.96) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols align with GHS guidelines for skin/eye irritation and organ toxicity:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Waste Management : Segregate halogenated waste and dispose via certified biohazard services .
  • Emergency Response : For eye contact, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Data contradictions often arise from variability in assay conditions or impurities. Strategies include:
  • Reproducibility Checks : Standardize cell lines (e.g., HEK293 for receptor studies) and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Impurity Profiling : Use LC-MS to identify contaminants (e.g., residual m-cresol or heavy metals) that may skew results .
  • Meta-Analysis : Compare datasets across studies with similar experimental designs (e.g., IC50 values under matched pH/temperature) .

Q. What computational methods can predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Computational tools aid in reaction mechanism prediction:
  • DFT Calculations : Simulate electrophilic aromatic substitution pathways using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics : Model solvent effects (e.g., ethanol vs. THF) on reaction kinetics .
  • Docking Studies : Predict binding affinities to biological targets (e.g., serotonin receptors) using AutoDock Vina .

Q. What strategies address conflicting data on the toxicokinetics and dermal absorption of this compound?

  • Methodological Answer : Address knowledge gaps through targeted experiments:
  • Dermal Absorption Assays : Use Franz diffusion cells with human epidermis to measure permeability coefficients (Kp) .
  • Metabolic Profiling : Conduct in vitro hepatocyte studies to identify metabolites (e.g., cytochrome P450-mediated oxidation) .
  • Genotoxicity Testing : Perform micronucleus assays in CHO-K1 cells to assess chromosomal damage potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.